MAO Enzyme Inhibition Potency: 4-Bromophenyl N-Benzyl Analog vs. 4-Fluorophenyl N-Methyl Series
While the target compound's MAO-A IC50 has been reported in a BindingDB entry as >100,000 nM (weak inhibition), a directly comparable analog from a published series with a 4-fluorophenyl group at the 5-position and an N-methyl substituent (5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) exhibited an exceptionally potent hMAO-A IC50 of 1.0 × 10⁻³ µM [1]. This million-fold difference in potency, attributed to the switch from a bulky N-benzyl/4-bromophenyl to a more compact N-methyl/4-fluorophenyl pharmacophore, demonstrates that even within the same chemotype, subtle structural modifications render the target compound unsuitable as a potent MAO-A inhibitor but potentially interesting as a selectivity-control probe or an MAO-B-directed tool, depending on its undisclosed MAO-B profile. The comparator data provides a quantitative baseline for selecting this compound for experiments where high MAO-A potency must be avoided.
| Evidence Dimension | Inhibitory potency against human MAO-A (IC50) |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: IC50 = 1.0 × 10⁻³ µM (1 nM) |
| Quantified Difference | >100,000-fold lower potency for the target compound |
| Conditions | Recombinant human MAO-A, in vitro enzyme inhibition assay (BindingDB / literature) |
Why This Matters
For procurement decisions in neuropharmacology, this extreme potency differential positions the compound as a potential negative control for MAO-A engagement or a starting point for tuning selectivity.
- [1] Şentürk, K., Tan, O.U., Çiftçi, S.Y., Uçar, G. and Palaska, E. (2012), Synthesis and Evaluation of Human Monoamine Oxidase Inhibitory Activities of Some 3,5-Diaryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide Derivatives. Arch. Pharm. Pharm. Med. Chem., 345: 695-702. View Source
